Ethyl 8-fluoroisoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15959800
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO2 |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | ethyl 8-fluoroisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
| Standard InChI Key | IEKLOEQZYATGDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C2C(=C1)C=CC=C2F |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
Ethyl 8-fluoroisoquinoline-3-carboxylate is synthesized via halogenation of precursor quinoline derivatives. A key method involves reacting 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride () at 100°C for 3.5 hours . The reaction proceeds through nucleophilic substitution, replacing the hydroxyl group with chlorine, followed by esterification. The crude product is purified via concentration and characterized using -NMR (400 MHz, CDCl): δ 9.58 (1H, s), 8.46 (1H, d), 8.04–7.90 (2H, m), 4.60 (2H, q), 1.54 (3H, t) .
Alternative routes include copper-catalyzed cyclization of 2-formylbenzonitrile derivatives with ethyl isocyanoacetate, though this method is more commonly employed for amino-substituted analogues .
Structural Features
Table 1: Comparative Analysis of Halogenated Isoquinoline Derivatives
Physicochemical and Pharmacokinetic Properties
Key Properties
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logP: 2.43, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Polar Surface Area (PSA): 39 Ų, suggesting moderate solubility in polar solvents .
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Rotatable Bonds: 3, contributing to conformational flexibility .
Spectroscopic Data
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-NMR: Distinct signals for the ethyl group (δ 1.54 ppm, triplet) and aromatic protons (δ 7.90–9.58 ppm) .
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-NMR: Carbonyl carbon at δ 166.26 ppm, fluorinated aromatic carbons at δ 112–140 ppm .
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HRMS: [M + H] observed at m/z 220.0971 (calculated: 220.0978) .
Biological Activity and Mechanisms
Antimicrobial Properties
Ethyl 8-fluoroisoquinoline-3-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The fluorine atom enhances membrane permeability by interacting with lipid bilayers, while the carboxylate group chelates essential metal ions in microbial enzymes .
Figure 1: Proposed Mechanism of Action in Cancer Cells
Enzyme Inhibition
The compound inhibits topoisomerase II (IC: 2.8 µM) and dihydrofolate reductase (DHFR, IC: 5.1 µM), critical targets in nucleic acid synthesis . Molecular docking reveals hydrogen bonding between the carboxylate group and Asp79 of DHFR .
Applications in Medicinal Chemistry
Drug Intermediate
Ethyl 8-fluoroisoquinoline-3-carboxylate serves as a precursor for antitumor agents. For example, coupling with tetrahydroisoquinoline via amide bond formation yields derivatives with enhanced potency (e.g., compound 11, GI: 8.2 µM) .
Radiopharmaceuticals
Fluorine-18 labelled analogues are explored for positron emission tomography (PET) imaging, leveraging ’s favorable half-life (109.7 minutes) and low β energy .
Agricultural Chemistry
Quaternary ammonium derivatives demonstrate herbicidal activity against Amaranthus retroflexus (ED: 12 µg/mL) by disrupting chlorophyll biosynthesis .
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